molecular formula C6H4N2O2 B1208358 2,6-Dihydroxy-3-cyanopyridine CAS No. 35441-10-2

2,6-Dihydroxy-3-cyanopyridine

Cat. No.: B1208358
CAS No.: 35441-10-2
M. Wt: 136.11 g/mol
InChI Key: BFHKYHMCIAMQIN-UHFFFAOYSA-N
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Description

2,6-Dihydroxy-3-cyanopyridine, also known as this compound, is a useful research compound. Its molecular formula is C6H4N2O2 and its molecular weight is 136.11 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 329880. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Organometallic Reactions

2,6-Dihydroxy-3-cyanopyridine, when treated with organolithium or Grignard reagents, results in addition to the 6-position. This process yields a series of 2-substituted 5-cyanopyridines, which are derivatives of 6-substituted 3-cyanopyridines. This reaction demonstrates its application in the field of organometallic chemistry (Jung-Gyun Kim et al., 1993).

Synthesis of Heterocyclic Compounds

The compound is used in the regioselective synthesis of substituted heterocycles, including 3-aminothieno[2,3-b]pyridines and others. These heterocycles are synthesized from derivatives of 3-cyanopyridine-2(1H)-thione and 2-alkylthio-3-cyanopyridine (L. A. Rodinovskaya et al., 1994).

Inhibition of Dihydrouracil Dehydrogenase

3-Cyano-2,6-dihydroxypyridine (CNDP) is identified as a potent inhibitor of dihydrouracil dehydrogenase (DHUDase), an enzyme critical in the degradation of the chemotherapy drug 5-fluorouracil. This inhibition suggests its potential use in enhancing the effectiveness of certain chemotherapy treatments (K. Tatsumi et al., 1993).

Synthesis of Dideuterated Cyanopyridines

The compound is also involved in the synthesis of dideuterated cyanopyridines. These dideuterated products, characterized by their mass and NMR spectra, have applications in various spectroscopic studies (J. Pavlik & Somchoke Laohhasurayotin, 2005).

Synthesis of Antihypertensive Agents

It's used in the synthesis of isoelectronic analogues of cyanopyridine-containing compounds, which include thiazole and pyrazine derivatives. These compounds have been tested for their potential as antihypertensive agents (J. Baldwin et al., 1980).

Deoxygenation of Sulfoxides

2,6-Dihydroxypyridine is found to be an efficient reagent in the deoxygenation of sulfoxides, a reaction important in organic synthesis (Samantha J. Miller et al., 2000).

Catalytic Hydration Studies

The compound is involved in catalytic hydration studies using nickel(0), resulting in the synthesis of various amides. This application is significant in catalytic chemistry (C. Crisóstomo et al., 2010).

Photochemical Dimerization

3-Cyano-2-alkoxypyridines undergo photochemical dimerization to form unique dimers. This process has implications in the study of photochemical reactions (M. Sakamoto et al., 1994).

Safety and Hazards

2,6-Dihydroxy-3-cyanopyridine is considered hazardous. It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Biochemical Analysis

Biochemical Properties

2,6-Dihydroxy-3-cyanopyridine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One notable interaction is with hepatic microsomal enzymes, which convert this compound into 5-fluorouracil, a widely used chemotherapeutic agent . This conversion highlights the compound’s potential in modulating enzyme activity and influencing metabolic pathways.

Cellular Effects

The effects of this compound on cellular processes are profound. It impacts cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s conversion into 5-fluorouracil affects neoplastic cells by impairing their proliferation through the inhibition of thymidylate synthase This inhibition disrupts DNA synthesis, leading to cell cycle arrest and apoptosis in cancer cells

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. Its interaction with hepatic microsomal enzymes leads to the formation of 5-fluorouracil, which inhibits thymidylate synthase . This inhibition prevents the synthesis of thymidine, a nucleotide essential for DNA replication. Consequently, the compound induces DNA damage and triggers apoptosis in rapidly dividing cells. Additionally, this compound may interact with other biomolecules, such as proteins and nucleic acids, altering their structure and function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions . Its degradation products and their impact on cellular processes require further investigation. Long-term exposure to this compound may lead to cumulative effects on cellular metabolism and gene expression, necessitating careful monitoring in experimental settings.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and therapeutic potential. Higher doses can lead to adverse effects, such as cardiotoxicity and oxidative stress . These toxic effects are dose-dependent and may involve multiple pathways, including mitochondrial dysfunction and reactive oxygen species generation. Understanding the dosage effects of this compound is crucial for optimizing its therapeutic applications and minimizing potential risks.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. Its conversion into 5-fluorouracil by hepatic microsomal enzymes is a key metabolic pathway This conversion involves multiple steps, including hydroxylation and deamination, leading to the formation of active metabolites

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound’s hydrophilic nature facilitates its transport across cell membranes, allowing it to accumulate in specific cellular compartments . Additionally, binding proteins may influence the compound’s localization and activity, modulating its effects on cellular processes. Understanding the transport and distribution of this compound is essential for optimizing its therapeutic applications and minimizing potential side effects.

Subcellular Localization

This compound exhibits specific subcellular localization, influencing its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles, such as the mitochondria and nucleus This subcellular localization is critical for its interaction with biomolecules and modulation of cellular processes

Properties

IUPAC Name

2-hydroxy-6-oxo-1H-pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N2O2/c7-3-4-1-2-5(9)8-6(4)10/h1-2H,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFHKYHMCIAMQIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NC(=C1C#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90188927
Record name 2,6-Dihydroxy-3-cyanopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90188927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35441-10-2
Record name 2,6-Dihydroxy-3-cyanopyridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035441102
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 35441-10-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=329880
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,6-Dihydroxy-3-cyanopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90188927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-DIHYDROXY-3-CYANOPYRIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5WDJ8G2R9N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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